molecular formula C3H5Cl2NO B092940 2,3-Dichloropropionamide CAS No. 19433-84-2

2,3-Dichloropropionamide

Cat. No. B092940
CAS RN: 19433-84-2
M. Wt: 141.98 g/mol
InChI Key: SQGUQSRDWXDLIH-UHFFFAOYSA-N
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Description

2,3-Dichloropropionamide is a chemical compound that is not directly described in the provided papers. However, related compounds with similar structural motifs or functional groups have been studied. For instance, 3-chloropropionamide has been characterized, revealing its crystal structure and intermolecular hydrogen bonding patterns . This information can provide insights into the behavior of chlorinated propionamides, which may share some physical and chemical properties with 2,3-dichloropropionamide.

Synthesis Analysis

The synthesis of chlorinated propionamides and related compounds involves various chemical reactions. For example, 3-Chloro-N-hyroxy-2,2-dimethylpropionamide was synthesized through the reaction of chloropivaloyl chloride with hydroxylamine hydrochloride, optimizing the process conditions to achieve a high yield and purity . Similarly, dendritic polyamides were synthesized using a one-pot procedure involving the activation of carboxyl groups and condensation with an aminodicarboxylic acid . These methods demonstrate the synthetic approaches that could potentially be applied to the synthesis of 2,3-dichloropropionamide.

Molecular Structure Analysis

The molecular structure of chlorinated amides has been determined using various analytical techniques. For instance, the molecular geometry and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide were calculated using Hartree-Fock and density functional methods, and the results were compared with X-ray diffraction data . The crystal structure of 3-chloropropionamide was also determined, providing bond distances and information about the molecular conformation . These studies contribute to our understanding of the molecular structure of chlorinated amides.

Chemical Reactions Analysis

The chemical reactivity of chlorinated amides can be inferred from the synthesis and modification of related compounds. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involved the reaction of a chlorinated aminopyridine with a chlorinated pyridine carboxylic acid . The synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide from a chlorinated cyclopropanecarboxylic acid illustrates the reactivity of chlorinated propenyl groups . These reactions highlight the potential reactivity of 2,3-dichloropropionamide in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated amides can be deduced from the properties of similar compounds. The crystal structure of 3-chloropropionamide reveals its ability to form intermolecular hydrogen bonds, which could influence its melting point, solubility, and other physical properties . The vibrational spectroscopy data of 2-chloro-N-(diethylcarbamothioyl)benzamide provide insights into the compound's chemical bonds and functional groups . These properties are essential for understanding the behavior of chlorinated amides in different environments and applications.

Scientific Research Applications

  • Food Chemistry and Toxicology : 3-Monochloropropane-1,2-diol (3-MCPD) is a related compound that has been identified as a heat-induced food contaminant. Research has explored its formation, occurrence in foods, analytical methods, and toxicological aspects. This includes its impact on infant foods and potential hazards for infants (Jędrkiewicz et al., 2016).

  • Chemical Synthesis : 3-Chloropropionyl chloride is used in adhesives, pharmaceuticals, herbicides, and fungicides. A continuous flow procedure for its production offers a safer, more efficient alternative to traditional methods. This process could be relevant to the synthesis and application of 2,3-Dichloropropionamide (Movsisyan et al., 2018).

  • Toxicity Studies : 2,3-Dichloropropionic acid, which may have similarities to 2,3-Dichloropropionamide, has been studied for its acute and subacute toxicity in rats. Understanding its toxicological profile can inform safety assessments for related compounds (Hasegawa et al., 1990).

  • Agricultural Applications : Studies on 1,3-dichloropropene (1,3-D) for pest control in crops like tomatoes demonstrate its effectiveness in managing nematodes, soil-borne diseases, and weeds. This suggests potential agricultural applications for similar compounds like 2,3-Dichloropropionamide (Gilreath et al., 2004).

  • Environmental Impact : The sorption of 2,3-dichloropropionanilide on different soils highlights its interaction with the environment, which is crucial for understanding the fate and transport of such chemicals in agricultural settings (Kankou et al., 2013).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2,3-dichloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGUQSRDWXDLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871293
Record name 2,3-Dichloropropanamide
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Molecular Weight

141.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloropropionamide

CAS RN

19433-84-2
Record name 2,3-Dichloropropanamide
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Record name 2,3-Dichloropropionamide
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Record name 19433-84-2
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Record name 2,3-Dichloropropanamide
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Record name 2,3-dichloropropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
BE Holmes, L Smeester, RC Fry, HS Weinberg - Chemosphere, 2017 - Elsevier
The formation of disinfection by-products (DBPs) in drinking water occurs when chemical disinfectants such as chlorine and chloramine react with natural organic matter and …
Number of citations: 24 www.sciencedirect.com
RS Chaves, CS Guerreiro, VV Cardoso… - … and Physiology Part C …, 2019 - Elsevier
Disinfection of water system is an essential strategy to protect human health from pathogens and prevent their regrowth during water distribution, but the reaction of disinfectant agents …
Number of citations: 52 www.sciencedirect.com
BE Holmes, L Smeester, RC Fry… - Environmental …, 2019 - Wiley Online Library
Disinfection byproducts are formed during most drinking water treatment and presently number >800, some of which are implicated in human health outcomes including bladder cancer …
Number of citations: 11 setac.onlinelibrary.wiley.com
CG Daughlon - 1988 - researchgate.net
This review focuses not only on published methods of water analysis suitable for determination of trace acrylamide concentrations, but also on approaches that either have not been …
Number of citations: 0 www.researchgate.net
VI Anufriev, IV Martynov - Bulletin of the Academy of Sciences of the USSR …, 1990 - Springer
Amides of 2-nitro-3,3,3-trifluoro-2-chloropropionic, 2-nitro-3,3-difluoro-2,3-dichloropropionic, and nitrodichloroacetic acids were obtained by the ammonolysis of the acid chlorides of the …
Number of citations: 3 link.springer.com
BE Holmes - 2018 - search.proquest.com
Endocrine disrupting compounds (EDCs), including pesticides, plasticizers, and personal care products that accumulate in wastewater, are exogenous chemicals that can alter …
Number of citations: 1 search.proquest.com
M Fielding - 1999 - books.google.com
This report presents the results from the project entitled" Analytical Methods for Polymers, Associated Contaminants and Oxidative By-Products," funded by the American Water Works …
Number of citations: 21 books.google.com
LE Ball, JL Greene - Encyclopedia of Polymer Science and …, 1964 - Interscience Publishers
Number of citations: 0
鶴島正明, 安藤康雄, 矢谷幸三 - YAKUGAKU ZASSHI, 1973 - jstage.jst.go.jp
Substitution reactions of chloroisobutyronitriles and chloromethacrylonitriles with sodium methoxide in methanol were studied. The reaction products were isolated by fractional …
Number of citations: 3 www.jstage.jst.go.jp
鶴島正明, 安藤康雄, 矢谷幸三 - YAKUGAKU ZASSHI, 1973 - jstage.jst.go.jp
3-Chloro-2-chloromethylacrylonitrile (5), 2-chloromethyl-2, 3-dichloropropionitrile (7), and 3-chloro-2-dichloromethylpropionitrile (12) reacted smoothlyl with acetamidine in benzene or …
Number of citations: 2 www.jstage.jst.go.jp

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